2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets . They exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds likely interact with their targets, leading to changes at the molecular level that result in their observed biological effects.
Biochemical Pathways
For instance, they have been reported to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, and antimalarial activities .
Pharmacokinetics
The oncolytic efficacy and in vivo pharmacokinetics of similar compounds are reported to be governed by distinct stereochemical features .
Result of Action
Similar compounds, such as pyrazole-bearing compounds, have been reported to display superior antipromastigote activity and better inhibition effects against plasmodium berghei .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent, followed by cyclization and methoxylation steps .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and efficient synthetic routes, such as the Suzuki-Miyaura coupling reaction. This method involves the coupling of 4-chlorophenylboronic acid with a suitable imidazo[4,5-b]pyridine derivative under palladium catalysis .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a GABA_A receptor modulator, influencing neurotransmission.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the development of sedative and hypnotic drugs.
Thiazole Derivatives: These compounds share some structural similarities and biological activities with imidazo[4,5-b]pyridine derivatives.
Uniqueness
2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate GABA_A receptors and inhibit cancer cell proliferation sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-methoxyimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-17-11-3-2-8-15-12(11)16-13(17)9-4-6-10(14)7-5-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXCYQNJYKZRNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=C(N=CC=C2)N=C1C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666562 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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